molecular formula C14H22ClNO2 B12962606 (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride

Cat. No.: B12962606
M. Wt: 271.78 g/mol
InChI Key: NFPIHNNYLGUYQY-ZOWNYOTGSA-N
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Description

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and is known for its role in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride typically involves the stereoselective hydrolysis of 3-isobutyl glutarimide. This process can be catalyzed by specific enzymes such as imidases, which have been shown to produce the desired chiral product with high enantiomeric excess . The reaction conditions often include maintaining a pH range of 6-10 and temperatures below 40°C to ensure enzyme stability and activity .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high yields and stereoselectivity. The use of bacterial strains such as Burkholderia phytofirmans has been documented to efficiently hydrolyze 3-isobutyl glutarimide to produce (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. As a GABA analog, it mimics the action of GABA, leading to the modulation of neurotransmission and exerting effects such as anxiolysis and anticonvulsant activity . The molecular targets include GABA receptors, and the pathways involved are primarily related to inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: Another GABA analog used to treat similar neurological conditions.

    Gabapentin: A compound with a similar structure and mechanism of action, used for neuropathic pain and epilepsy.

    Baclofen: A GABA receptor agonist used to treat spasticity.

Uniqueness

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and its high affinity for GABA receptors, which makes it particularly effective in modulating neurotransmission. Its synthesis via enzymatic hydrolysis also sets it apart from other similar compounds, providing a more efficient and stereoselective production method .

Biological Activity

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. This article reviews various studies and findings related to its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a propanoic acid backbone, and an isobutylbenzyl substituent. This configuration influences its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

Antioxidant Activity

Research has demonstrated that (S)-3-amino-2-(3-isobutylbenzyl)propanoic acid exhibits notable antioxidant properties. The antioxidant activity can be assessed using various assays, such as the DPPH radical scavenging assay and the ABTS radical scavenging assay.

DPPH Radical Scavenging Assay Results

The DPPH assay evaluates the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals. The results for (S)-3-amino-2-(3-isobutylbenzyl)propanoic acid are summarized in Table 1.

CompoundEC50 (mg/mL)Reference
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid0.0671 ± 0.0010
Vitamin E0.0304 ± 0.0024

The lower EC50 value indicates higher antioxidant activity compared to Vitamin E, a well-known antioxidant.

Anti-inflammatory Activity

In addition to its antioxidant properties, (S)-3-amino-2-(3-isobutylbenzyl)propanoic acid has shown potential anti-inflammatory effects. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX.

In Vivo Studies

A study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling, suggesting effective anti-inflammatory action.

TreatmentPaw Swelling Reduction (%)Reference
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid76%
Control (No Treatment)0%

Binding Affinity Studies

Binding affinity studies reveal that (S)-3-amino-2-(3-isobutylbenzyl)propanoic acid interacts with various receptors implicated in pain and inflammation. For example, it has been shown to bind effectively to EP receptors, which play a crucial role in mediating inflammatory responses.

Case Study: EP Receptor Binding

In a series of experiments assessing binding affinity for EP receptors, the compound exhibited significant antagonistic activity against EP3 receptors, indicating its potential as an anti-inflammatory agent.

Receptor TypeBinding Affinity (IC50 µM)Reference
EP125
EP230
EP315

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[3-(2-methylpropyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-10(2)6-11-4-3-5-12(7-11)8-13(9-15)14(16)17;/h3-5,7,10,13H,6,8-9,15H2,1-2H3,(H,16,17);1H/t13-;/m0./s1

InChI Key

NFPIHNNYLGUYQY-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

CC(C)CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl

Origin of Product

United States

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